molecular formula C14H10Cl2O2 B6331996 (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1350898-25-7

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6331996
CAS No.: 1350898-25-7
M. Wt: 281.1 g/mol
InChI Key: VYDJRWAUGOWOCA-GQCTYLIASA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: is an organic compound characterized by the presence of a dichlorophenyl group and a methylfuran group linked by a propenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the propenone chain can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the propenone chain.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, leading to the discovery of new therapeutic agents.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring could participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the furan ring.

    (2E)-3-(2,4-Dichlorophenyl)-1-(2-furyl)prop-2-en-1-one: Similar structure but with an unsubstituted furan ring.

Uniqueness

The presence of the 5-methylfuran group in (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one distinguishes it from other similar compounds. This substitution can influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDJRWAUGOWOCA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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